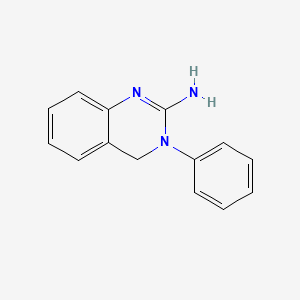![molecular formula C12H18N4O4S B13871620 4-[(1-Methylpiperidin-4-yl)amino]-3-nitrobenzenesulfonamide](/img/structure/B13871620.png)
4-[(1-Methylpiperidin-4-yl)amino]-3-nitrobenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[(1-Methylpiperidin-4-yl)amino]-3-nitrobenzenesulfonamide is a complex organic compound that features a piperidine ring, a nitro group, and a sulfonamide group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(1-Methylpiperidin-4-yl)amino]-3-nitrobenzenesulfonamide typically involves multiple steps. One common route includes the nitration of benzenesulfonamide followed by the introduction of the piperidine ring. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and amination processes. The use of continuous flow reactors and advanced purification techniques can enhance yield and purity. Safety measures are crucial due to the reactive nature of the intermediates involved.
Analyse Des Réactions Chimiques
Types of Reactions
4-[(1-Methylpiperidin-4-yl)amino]-3-nitrobenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide and metal catalysts.
Reduction: Reagents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Conditions often involve strong bases or acids to facilitate the reaction.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can introduce various functional groups.
Applications De Recherche Scientifique
4-[(1-Methylpiperidin-4-yl)amino]-3-nitrobenzenesulfonamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical processes.
Mécanisme D'action
The mechanism by which 4-[(1-Methylpiperidin-4-yl)amino]-3-nitrobenzenesulfonamide exerts its effects involves interaction with specific molecular targets. The nitro group can undergo reduction, leading to the formation of reactive intermediates that interact with cellular components. The sulfonamide group may inhibit certain enzymes, contributing to its biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-[(1-Methylpiperidin-4-yl)oxy]aniline
- 1-(1-Methylpiperidin-4-yl)piperidin-4-amine
- 4-(1-Methylpiperidin-4-yl)benzene-1,2-diol
Uniqueness
4-[(1-Methylpiperidin-4-yl)amino]-3-nitrobenzenesulfonamide is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. Its structure allows for diverse applications and makes it a valuable compound in various research fields.
Propriétés
Formule moléculaire |
C12H18N4O4S |
|---|---|
Poids moléculaire |
314.36 g/mol |
Nom IUPAC |
4-[(1-methylpiperidin-4-yl)amino]-3-nitrobenzenesulfonamide |
InChI |
InChI=1S/C12H18N4O4S/c1-15-6-4-9(5-7-15)14-11-3-2-10(21(13,19)20)8-12(11)16(17)18/h2-3,8-9,14H,4-7H2,1H3,(H2,13,19,20) |
Clé InChI |
HGBNUFIOPVXIKI-UHFFFAOYSA-N |
SMILES canonique |
CN1CCC(CC1)NC2=C(C=C(C=C2)S(=O)(=O)N)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Phenol, 5-[(cyclopropylmethyl)propylamino]-2-nitro-](/img/structure/B13871539.png)
![[1-(4-Bromophenyl)-2-morpholin-4-ylethyl]methylamine](/img/structure/B13871547.png)
![N-cyclohex-3-en-1-yl-5,6-dimethyl-2-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B13871554.png)

![[2-(3-Tert-butylphenyl)-2-methylpropyl]-dimethoxyborane](/img/structure/B13871566.png)
![3-Amino-N-[3-(dimethylamino)propyl]benzenesulfonamide](/img/structure/B13871569.png)

![2-Chloro-7-methylsulfanyl-3-prop-2-enylpyrimido[4,5-d]pyrimidin-4-one](/img/structure/B13871577.png)

![4-chloro-6-[2-(1H-pyrazol-4-yl)ethynyl]thieno[3,2-d]pyrimidine](/img/structure/B13871588.png)
![N-[1-[2-(2-aminoanilino)pyrimidin-4-yl]piperidin-3-yl]propane-1-sulfonamide](/img/structure/B13871599.png)
![6-chloro-2-[1-(3-pyridin-4-ylpyrazin-2-yl)azetidin-3-yl]-1H-benzimidazole](/img/structure/B13871603.png)


